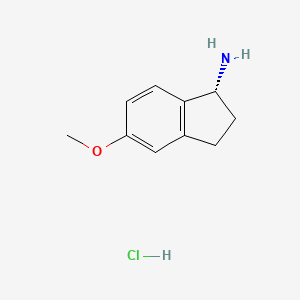
1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid, also known as 5-bromo-2-hydroxybenzoic acid (BHBA), is an important carboxylic acid that is widely used in many areas of scientific research. BHBA has a variety of applications, ranging from synthesis and drug development to biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
BHBA is used in a variety of scientific research applications, including drug development, biochemical and physiological research, and organic synthesis. BHBA is used in drug development as a starting material for the synthesis of various drugs, such as antibiotics, anti-cancer drugs, and anti-inflammatory drugs. It is also used in biochemical and physiological research to study the effects of various compounds on cellular metabolism. In organic synthesis, BHBA is used to produce a variety of chemical compounds, such as polymers, dyes, and pharmaceuticals.
Wirkmechanismus
BHBA is an organic compound that has a variety of effects on cells and organisms. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and other cellular processes. BHBA also acts as an antioxidant, preventing the oxidation of lipids and proteins. Additionally, BHBA is known to inhibit the activity of certain transcription factors, which are involved in gene expression.
Biochemical and Physiological Effects
BHBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are involved in inflammation and other cellular processes. BHBA also acts as an antioxidant, preventing the oxidation of lipids and proteins. Additionally, BHBA is known to inhibit the activity of certain transcription factors, which are involved in gene expression. In animal studies, BHBA has been shown to reduce inflammation and improve wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
BHBA has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be synthesized in a variety of ways. Additionally, BHBA has a variety of applications in scientific research, which makes it a useful tool for researchers. However, there are also some limitations to using BHBA in laboratory experiments. BHBA is a potent compound, and its effects can be difficult to control. Additionally, BHBA is not soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are a variety of potential future directions for BHBA research. One potential direction is to explore the use of BHBA as a drug delivery vehicle. BHBA has been shown to have a variety of effects on cells and organisms, and it could potentially be used to deliver drugs to specific cells or tissues. Additionally, BHBA could be used to study the effects of various compounds on cellular metabolism. Finally, BHBA could be used to develop new synthetic methods for the production of various compounds, such as polymers, dyes, and pharmaceuticals.
Synthesemethoden
BHBA can be synthesized in a variety of ways, including the Williamson ether synthesis, the reductive amination of 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic aciddroxybenzaldehyde, and the reaction of 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic aciddroxybenzaldehyde with 2-bromopropionic acid. The most common method of synthesis is the Williamson ether synthesis, which involves the reaction of 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic aciddroxybenzaldehyde and 2-bromopropionic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces BHBA in high yields.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid involves the conversion of 5-bromo-2-hydroxybenzaldehyde to 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid through a series of reactions.", "Starting Materials": [ "5-bromo-2-hydroxybenzaldehyde", "Ethyl acetoacetate", "Sodium ethoxide", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2-hydroxybenzaldehyde in ethanol and add sodium ethoxide. Heat the mixture to reflux for 2 hours to obtain 5-bromo-2-ethoxybenzaldehyde.", "Step 2: Dissolve 5-bromo-2-ethoxybenzaldehyde in ethanol and add ethyl acetoacetate. Heat the mixture to reflux for 4 hours to obtain 1-(5-bromo-2-ethoxyphenyl)-3-oxocyclobutane.", "Step 3: Dissolve 1-(5-bromo-2-ethoxyphenyl)-3-oxocyclobutane in hydrochloric acid and add bromine. Heat the mixture to reflux for 2 hours to obtain 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid.", "Step 4: Neutralize the mixture with sodium hydroxide and filter the precipitate. Wash the precipitate with water and dry to obtain the final product, 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid." ] } | |
CAS-Nummer |
2228535-88-2 |
Molekularformel |
C11H9BrO4 |
Molekulargewicht |
285.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



